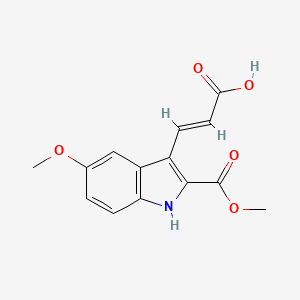
Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate
Vue d'ensemble
Description
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . They are key components of functional molecules used in a variety of applications .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
Imidazole is a five-membered aromatic heterocycle. It’s a structure that, despite being small, has a unique chemical complexity .Chemical Reactions Analysis
The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .Physical And Chemical Properties Analysis
Imidazole is a structure that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate is involved in the synthesis of various chemical compounds. A study describes the synthesis of novel indole-benzimidazole derivatives using indole carboxylic acids, which are structurally related to Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate (Wang et al., 2016). Another research demonstrates the functionalization of a structurally similar compound, methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, highlighting its reactivity and potential as a precursor for various derivatives (Velikorodov et al., 2016).
Spectroscopic and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate, closely related to the compound , has been characterized through various spectroscopic techniques, providing insights into its electronic nature and reactivity. Such studies are crucial in understanding the fundamental properties of these compounds and their potential applications (Almutairi et al., 2017).
Catalytic Reactions and Applications
Compounds structurally related to Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate are used in various catalytic reactions. For instance, 3-methyl-2-vinylindoles have been applied in catalytic asymmetric Povarov reactions, which is significant for the synthesis of chiral indole-derived tetrahydroquinolines (Dai et al., 2016). This demonstrates the potential of such compounds in the field of asymmetric synthesis and their role in creating complex, biologically active molecules.
Potential in Pharmaceutical Research
Although specific studies on Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate are limited, its structural analogs are explored in pharmaceutical research. For example, indole derivatives have been investigated for their potential as insulin receptor activators (Chou et al., 2006). Such studies hint at the possible applications of Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate in developing new therapeutic agents.
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(5-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-8-3-5-11-10(7-8)9(4-6-12(16)17)13(15-11)14(18)20-2/h3-7,15H,1-2H3,(H,16,17)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFRHHAYSXIKGH-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=C2/C=C/C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



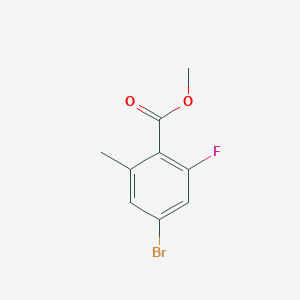
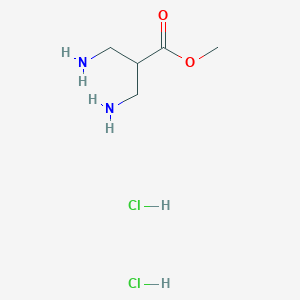
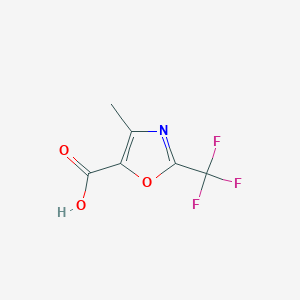
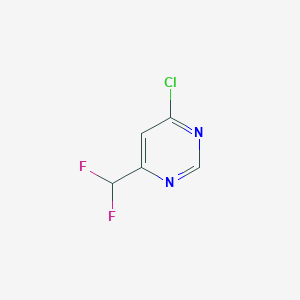
![7-Methoxy-5-methylbenzo[B]thiophene](/img/structure/B1430821.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1430824.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1430825.png)
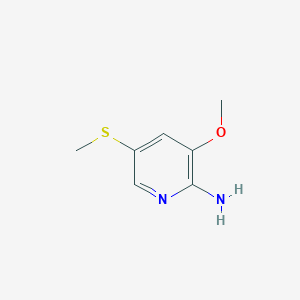
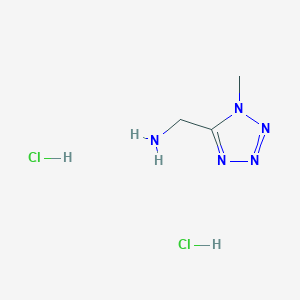
![N-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B1430831.png)
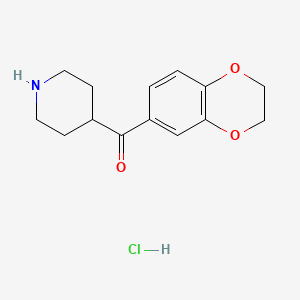
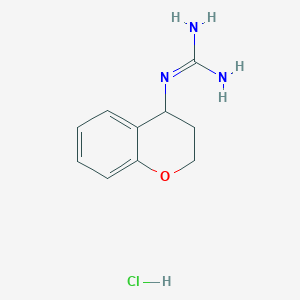
![methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate](/img/structure/B1430835.png)
![(5S)-4-oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B1430837.png)